molecular formula C9H9ClN2 B1512740 Isoquinolin-4-amine hydrochloride CAS No. 1423031-91-7

Isoquinolin-4-amine hydrochloride

Cat. No.: B1512740
CAS No.: 1423031-91-7
M. Wt: 180.63 g/mol
InChI Key: FTZAXOHFFATABT-UHFFFAOYSA-N
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Description

Isoquinolin-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Isoquinolin-4-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these enzymes is typically characterized by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzyme activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, metabolism, and survival . By inhibiting specific kinases within this pathway, this compound can alter gene expression and metabolic processes, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through enzyme inhibition. By binding to the active sites of target enzymes, this compound prevents the enzymes from catalyzing their respective reactions. This inhibition can lead to downstream effects on various cellular processes, including changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and adverse physiological responses . It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides, which are critical for cellular energy metabolism . By modulating these metabolic pathways, this compound can influence the overall metabolic flux and levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as it needs to reach its target sites to exert its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles where it can interact with target enzymes and proteins, thereby modulating their activity and affecting cellular processes.

Biological Activity

Isoquinolin-4-amine hydrochloride, a derivative of isoquinoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H10ClN
  • Molecular Weight : 171.64 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : 107-113 °C
  • Boiling Point : 360 °C

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Antibacterial Activity : Recent studies have highlighted its potential as an antibacterial agent, particularly against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The compound has shown effectiveness in inhibiting bacterial growth at low concentrations, suggesting it may serve as a lead compound for developing new antibiotics .
  • Anticancer Properties : Isoquinolin derivatives have been investigated for their anticancer effects. For instance, certain isoquinoline compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Isoquinolin-4-amine has also been associated with neuroprotective properties, potentially useful in treating neurodegenerative diseases. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of isoquinolin derivatives, including this compound:

Study ReferenceActivity TypeTarget Organism/Cell LineIC50 (µM)Notes
AntibacterialE. coli6.25Effective against fluoroquinolone-resistant strains
AnticancerMCF-7 (breast cancer)1.15 - 5.26Significant cytotoxicity compared to reference drugs
NeuroprotectiveNeuronal cellsNot specifiedReduces oxidative stress
AntitumorProstate carcinoma (PC3)2.72 - 22.16Moderate activity observed

Case Studies

  • Antibacterial Screening :
    A comprehensive screening of a library of isoquinoline derivatives identified this compound as a potent inhibitor against E. coli, with an MIC of 6.25 µM. This study emphasizes the compound's potential in addressing antibiotic resistance by targeting bacterial DNA gyrase .
  • Cytotoxicity Evaluation :
    In vitro studies on various cancer cell lines showed that isoquinolin derivatives could induce apoptosis effectively. For example, compounds derived from isoquinoline exhibited IC50 values lower than standard chemotherapeutics in MCF-7 and PC3 cell lines, indicating their potential as novel anticancer agents .
  • Neuroprotection Studies :
    Research focusing on neuroprotective effects found that isoquinoline compounds could mitigate inflammation and oxidative damage in neuronal models, suggesting therapeutic applications in neurodegenerative disorders such as Alzheimer's disease .

Properties

IUPAC Name

isoquinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZAXOHFFATABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856364
Record name Isoquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-91-7
Record name Isoquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinolin-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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